molecular formula C22H21F2N3O2 B2488864 1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-98-1

1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2488864
CAS No.: 900001-98-1
M. Wt: 397.426
InChI Key: XJAXMONLRVHUGQ-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines

Mode of Action

It is suggested that the compound may function as a potential c-met kinase inhibitor . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. By inhibiting this kinase, the compound could potentially disrupt these processes in cancer cells.

Result of Action

The compound has demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the inhibition of tumor growth.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c1-2-29-17-8-6-16(7-9-17)25-22(28)27-13-12-26-11-3-4-20(26)21(27)15-5-10-18(23)19(24)14-15/h3-11,14,21H,2,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAXMONLRVHUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.